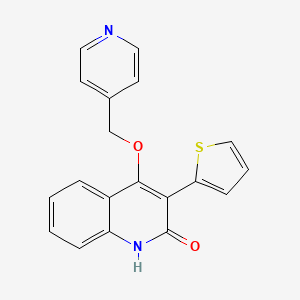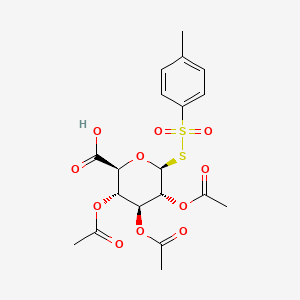
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple acetyl groups and a benzenthiosulfonate moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate typically involves the acetylation of glucuronic acid derivatives followed by the introduction of the benzenthiosulfonate group. The process begins with the protection of the hydroxyl groups on the glucuronic acid using acetyl groups. This is achieved by reacting the glucuronic acid with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then treated with benzenthiosulfonyl chloride under basic conditions to introduce the benzenthiosulfonate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glucuronyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving glucuronidation.
Medicine: Explored as a prodrug for delivering active pharmaceutical ingredients through glucuronidation.
Mécanisme D'action
The mechanism of action of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing the active glucuronyl and benzenthiosulfonate moieties. These moieties can then participate in various biochemical reactions, including conjugation with other molecules, thereby modulating their activity and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucopyranosiduronate: Similar in structure but lacks the benzenthiosulfonate group.
Methyl 2,3,4-Tri-O-acetyl-beta-d-galactopyranuronosyl azide: Contains an azide group instead of the benzenthiosulfonate group.
Uniqueness
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is unique due to the presence of the benzenthiosulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C19H22O11S2 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfonylsulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22O11S2/c1-9-5-7-13(8-6-9)32(25,26)31-19-17(29-12(4)22)15(28-11(3)21)14(27-10(2)20)16(30-19)18(23)24/h5-8,14-17,19H,1-4H3,(H,23,24)/t14-,15-,16-,17+,19-/m0/s1 |
Clé InChI |
JSYIHTYTALRLEV-CWLGOENISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
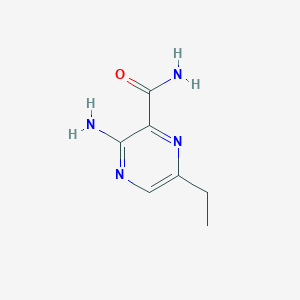
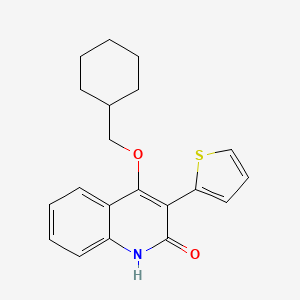
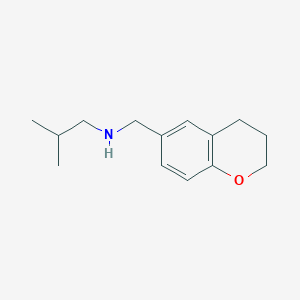
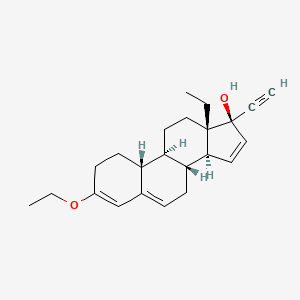
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
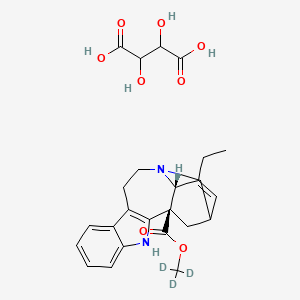
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
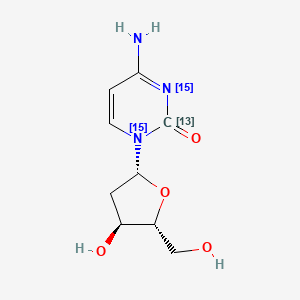
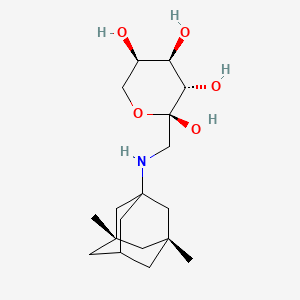
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
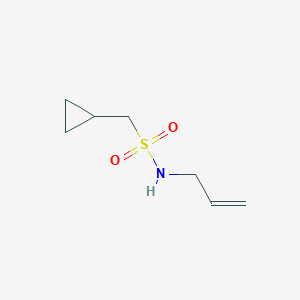
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
